An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Methylboroxine
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Methylboroxine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl methylboroxine, an unsymmetrically substituted boroxine. Boroxines, the cyclic anhydrides of boronic acids, are of significant interest in organic synthesis and materials science. This document outlines a plausible synthetic route for diethyl methylboroxine via the co-dehydration of ethylboronic acid and methylboronic acid. Detailed experimental protocols for the synthesis of the precursor boronic acids are also provided. Furthermore, this guide presents the anticipated characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and mass spectrometry (MS), based on the analysis of structurally related compounds. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams generated with Graphviz.
Introduction
Boroxines are six-membered, non-planar rings with alternating boron and oxygen atoms, having the general formula (RBO)₃. They are the formal anhydrides of boronic acids (RB(OH)₂) and are in equilibrium with them in the presence of water. While symmetrically substituted boroxines are well-documented, unsymmetrical or mixed boroxines, such as diethyl methylboroxine, offer unique opportunities for creating novel reagents and materials with tailored properties. Diethyl methylboroxine contains two ethyl groups and one methyl group attached to the boron atoms of the boroxine ring. This guide details a proposed synthetic pathway and expected analytical characteristics for this specific mixed boroxine.
Synthesis of Diethyl Methylboroxine
The synthesis of diethyl methylboroxine is predicated on the co-dehydration of a stoichiometric mixture of its constituent boronic acids: ethylboronic acid and methylboronic acid.[1] The general approach involves the dehydration of a 2:1 molar ratio of ethylboronic acid to methylboronic acid.[1]
Synthesis of Precursors
Ethylboronic acid can be synthesized via the Grignard reaction between triethyl borate and ethylmagnesium bromide, followed by hydrolysis.[2][3]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.
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Once the reaction begins, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
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After the addition is complete, cool the mixture to 0 °C and add a solution of triethyl borate in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolyze the reaction mixture by carefully adding it to a stirred mixture of crushed ice and concentrated sulfuric acid.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude ethylboronic acid, which can be purified by recrystallization.[4]
Methylboronic acid can be prepared using a similar Grignard-based procedure, substituting methylmagnesium bromide for ethylmagnesium bromide.[5]
Experimental Protocol:
-
Follow the procedure for ethylboronic acid, using methyl bromide (or methyl iodide) to prepare the corresponding Grignard reagent.
-
React the methylmagnesium halide with triethyl borate as described above.
-
Work-up and purify the product as for ethylboronic acid to obtain methylboronic acid.[5]
Synthesis of Diethyl Methylboroxine
Experimental Protocol:
-
Combine ethylboronic acid (2 equivalents) and methylboronic acid (1 equivalent) in a round-bottom flask.
-
Add a suitable solvent for azeotropic removal of water, such as toluene.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield crude diethyl methylboroxine.
-
The product can be purified by distillation under reduced pressure.
It is important to note that the co-dehydration of two different boronic acids can lead to a statistical mixture of boroxines: trimethylboroxine, triethylboroxine, diethyl methylboroxine, and dimethyl ethylboroxine. Careful control of stoichiometry and reaction conditions can favor the formation of the desired mixed boroxine.
Characterization of Diethyl Methylboroxine
The characterization of diethyl methylboroxine would rely on a combination of spectroscopic techniques to confirm its structure. The expected data presented below is extrapolated from known data for similar alkylboroxines, such as trimethylboroxine and triethylboroxine.[6]
Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₅H₁₃B₃O₃ |
| Molecular Weight | 153.59 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Higher than trimethylboroxine (78-80 °C) and lower than triethylboroxine. |
| Density | ~0.9 g/mL |
NMR Spectroscopy (Predicted)
NMR spectroscopy is a powerful tool for the characterization of boroxines. ¹¹B NMR is particularly informative for confirming the presence of boron and its coordination environment.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~0.8-1.0 | Quartet | -CH₂- (ethyl) |
| ~1.0-1.2 | Triplet | -CH₃ (ethyl) | |
| ~0.3-0.5 | Singlet | -CH₃ (methyl) | |
| ¹³C NMR | ~15-20 | -CH₂- (ethyl) | |
| ~8-12 | -CH₃ (ethyl) | ||
| ~-2 to 2 | -CH₃ (methyl) | ||
| ¹¹B NMR | ~30-35 | Broad Singlet | B-O in boroxine ring |
Note: Chemical shifts are predicted relative to TMS for ¹H and ¹³C NMR, and BF₃·OEt₂ for ¹¹B NMR.[7][8][9]
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is useful for identifying the characteristic B-O stretching vibrations of the boroxine ring.[10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Strong | C-H stretching (alkyl) |
| ~1460 | Medium | C-H bending (alkyl) |
| ~1380-1320 | Very Strong | Asymmetric B-O stretching in the boroxine ring |
| ~720 | Strong | B-O-B bending (out-of-plane) |
Mass Spectrometry (Predicted)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 154 | Molecular ion peak [M]⁺ (for ¹¹B₃) |
| 153 | [M-H]⁺ |
| 125 | [M - C₂H₅]⁺ |
| 139 | [M - CH₃]⁺ |
Note: Boron has two main isotopes, ¹⁰B (~20%) and ¹¹B (~80%), which will result in a characteristic isotopic pattern for boron-containing fragments.
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of diethyl methylboroxine.
Experimental Workflow
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide outlines a feasible pathway for the synthesis of diethyl methylboroxine and provides predicted characterization data based on established knowledge of related boroxine compounds. The proposed synthesis via co-dehydration of ethylboronic and methylboronic acids is a standard method for boroxine formation. The anticipated spectroscopic data will be crucial for the confirmation of the structure and purity of the final product. This guide serves as a valuable resource for researchers interested in the synthesis and application of novel, unsymmetrically substituted boroxines. Further experimental work is required to validate the proposed synthesis and confirm the predicted analytical data.
References
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- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. ethylboronic acid - 4433-63-0 - Structure, Synthesis, Properties [organoborons.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Trimethylboroxine | 823-96-1 [chemicalbook.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
